molecular formula C17H14O4 B1201445 6,3'-Dimethoxyflavone CAS No. 79786-40-6

6,3'-Dimethoxyflavone

Cat. No. B1201445
CAS RN: 79786-40-6
M. Wt: 282.29 g/mol
InChI Key: LLLIKVGWTVPYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,3’-Dimethoxyflavone is a flavonoid compound characterized by the presence of methoxy groups at the 6 and 3’ positions of the flavone structure. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Future Directions

While specific future directions for 6,3’-Dimethoxyflavone were not found in the search results, flavonoids are being extensively researched for their multi-faceted anti-cancer effects and their potential in improving protein turnover and mitochondria function . This suggests a promising future for the study and application of flavonoids like 6,3’-Dimethoxyflavone.

Mechanism of Action

The mechanism of action of 6,3’-dimethoxyflavone involves its interaction with various molecular targets and pathways:

Biochemical Analysis

Biochemical Properties

6,3’-Dimethoxyflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound’s interaction with these enzymes often involves binding to their active sites, thereby inhibiting their catalytic activity. Additionally, 6,3’-Dimethoxyflavone can modulate the activity of proteins involved in cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Cellular Effects

6,3’-Dimethoxyflavone exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 6,3’-Dimethoxyflavone can induce apoptosis (programmed cell death) by activating the intrinsic apoptotic pathway. It also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, 6,3’-Dimethoxyflavone has been shown to enhance mitochondrial function and biogenesis, which is essential for maintaining cellular energy homeostasis .

Molecular Mechanism

The molecular mechanism of action of 6,3’-Dimethoxyflavone involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, to exert its effects. For instance, 6,3’-Dimethoxyflavone can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis . It also modulates the expression of genes involved in inflammation and oxidative stress by interacting with transcription factors such as NF-κB and Nrf2 . Additionally, 6,3’-Dimethoxyflavone can activate the PI3K/Akt pathway, leading to increased cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,3’-Dimethoxyflavone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6,3’-Dimethoxyflavone is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to 6,3’-Dimethoxyflavone has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s effects on mitochondrial function and biogenesis can be observed over time, leading to improved cellular energy metabolism .

Dosage Effects in Animal Models

The effects of 6,3’-Dimethoxyflavone vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, 6,3’-Dimethoxyflavone can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Studies have also reported threshold effects, where the compound’s efficacy plateaus beyond a certain dosage . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

6,3’-Dimethoxyflavone is involved in various metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include demethylation and hydroxylation, leading to the formation of metabolites with different biological activities . These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of 6,3’-Dimethoxyflavone is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 6,3’-Dimethoxyflavone within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, 6,3’-Dimethoxyflavone can bind to intracellular proteins and accumulate in various cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 6,3’-Dimethoxyflavone plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct 6,3’-Dimethoxyflavone to its site of action . For example, the compound’s accumulation in the mitochondria can enhance mitochondrial function and biogenesis, leading to improved cellular energy metabolism . Understanding the subcellular localization of 6,3’-Dimethoxyflavone is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,3’-dimethoxyflavone typically involves the methoxylation of flavone precursors. One common method is the methylation of hydroxyl groups on the flavone structure using methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of 6,3’-dimethoxyflavone may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 6,3’-Dimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated flavones .

Scientific Research Applications

Comparison with Similar Compounds

6,3’-Dimethoxyflavone can be compared with other methoxyflavones such as:

  • 5,4’-Dimethoxyflavone
  • 3’,4’-Dimethoxyflavone
  • 5,7-Dimethoxyflavone

Uniqueness: 6,3’-Dimethoxyflavone is unique due to its specific methoxy substitution pattern, which influences its biological activity and chemical reactivity. Compared to other methoxyflavones, it may exhibit distinct pharmacological properties and potency .

properties

IUPAC Name

6-methoxy-2-(3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)17-10-15(18)14-9-13(20-2)6-7-16(14)21-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLIKVGWTVPYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350264
Record name 6,3'-DIMETHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79786-40-6
Record name 6,3'-DIMETHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,3'-Dimethoxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,3'-Dimethoxyflavone
Reactant of Route 2
Reactant of Route 2
6,3'-Dimethoxyflavone
Reactant of Route 3
Reactant of Route 3
6,3'-Dimethoxyflavone
Reactant of Route 4
Reactant of Route 4
6,3'-Dimethoxyflavone
Reactant of Route 5
Reactant of Route 5
6,3'-Dimethoxyflavone
Reactant of Route 6
Reactant of Route 6
6,3'-Dimethoxyflavone

Q & A

Q1: What are the key structural features of 6,3'-Dimethoxyflavone and its analogues?

A1: this compound belongs to the flavonoid family, specifically the flavone subclass. While not explicitly isolated in these studies, its structure can be inferred from its analogues. Flavones share a common backbone consisting of two benzene rings (A and B) connected by an oxygen-containing heterocyclic ring (C). Substitutions on this core structure differentiate individual flavones. For example:

  • Jaceosidin: 5,7,4'-Trihydroxy-6,3'-dimethoxyflavone [, , , , ]
  • Eupatilin: 5,7-Dihydroxy-6,3',4'-trimethoxyflavone [, ]

Q2: What biological activities have been reported for this compound analogues?

A2: Several studies highlight the potent biological activities of these flavones, particularly:

  • Antimutagenic Activity: Jaceosidin, eupatilin, and other related flavones demonstrated strong antimutagenic activity against various heterocyclic amines, including Trp-P-2, Trp-P-1, IQ, MeIQ, and MeIQx []. This activity suggests potential benefits in cancer prevention.
  • Cytotoxic Activity: Compounds like jaceosidin and 5,7,4′,5′-tetrahydroxy-6,3′-dimethoxyflavone exhibited moderate cytotoxic effects against a panel of human tumor cell lines [, ]. This finding points towards potential applications in cancer therapy.
  • Xanthine Oxidase (XO) Inhibition: Several analogues, including jaceosidin and eupatilin, showed marked XO-inhibitory effects []. XO inhibition is a key therapeutic target for managing gout, a painful inflammatory condition caused by uric acid buildup.
  • Antioxidant Activity: The presence of multiple hydroxyl groups in these flavones contributes to their antioxidant properties, with 5,7,4′,5′-tetrahydroxy-6,3′-dimethoxyflavone showing substantial free radical scavenging activity in DPPH assays [].

Q3: How do these flavones exert their antimutagenic effects?

A3: Research suggests that jaceosidin and related flavones act as desmutagens []. This means they can directly interact with mutagens, potentially modifying their chemical structure and rendering them inactive. Additionally, they may interfere with the metabolic activation of mutagens, further reducing their mutagenic potential.

Q4: What is the significance of the free OH group on C7 in this compound analogues?

A4: Studies investigating the XO-inhibitory activity of these flavones suggest that a free hydroxyl group at the C7 position is crucial for this effect []. Compounds lacking this free OH group showed reduced XO inhibition, highlighting the importance of structure-activity relationships in flavonoid research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.